molecular formula C23H26N6O2 B1663032 Apilimod CAS No. 541550-19-0

Apilimod

Katalognummer: B1663032
CAS-Nummer: 541550-19-0
Molekulargewicht: 418.5 g/mol
InChI-Schlüssel: HSKAZIJJKRAJAV-UQQQWYQISA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Wissenschaftliche Forschungsanwendungen

Anticancer Applications

Mechanism of Action:
Apilimod exhibits potent antiproliferative effects, particularly in B-cell non-Hodgkin lymphoma (B-NHL). It operates through the inhibition of PIKfyve, leading to lysosomal dysfunction and subsequent cytotoxicity in malignant cells. The compound has demonstrated nanomolar activity in vitro and shows synergistic effects when combined with established B-NHL treatments.

Case Study:
A high-throughput screening identified this compound as a promising candidate for targeting B-NHL. In vivo studies revealed significant tumor growth inhibition in xenograft models. For instance, this compound combined with rituximab resulted in an 83% reduction in tumor growth compared to 58% with rituximab alone .

Study Model Tumor Growth Inhibition (%) Combination Therapy
Xenograft StudyDaudi Burkitt Lymphoma50-150 mg/kgThis compound + Rituximab (83%)
Immunocompetent ModelA20 Lymphoma86%This compound + Anti-PD-L1

Infectious Disease Research

COVID-19 Applications:
this compound has been investigated for its antiviral properties, particularly against SARS-CoV-2. Research indicates that it inhibits viral entry by targeting PIKfyve kinase, which is crucial for endosomal trafficking of coronaviruses.

Findings:
In cell-based assays, this compound effectively reduced the infection rates of SARS-CoV-2 and Zaire ebolavirus by preventing the release of viral contents from endosomes . The compound was well-tolerated in clinical trials but was discontinued for autoimmune indications due to ineffectiveness.

Neurodegenerative Disorders

Mechanism and Efficacy:
Recent studies have explored this compound's potential in treating neurodegenerative diseases like amyotrophic lateral sclerosis (ALS) and Alzheimer's disease. It has been shown to enhance autophagic clearance of toxic aggregates associated with these conditions.

Case Study:
In models of C9ORF72 ALS, this compound protected motor neurons from neurotoxicity and reduced dipeptide protein aggregates. Additionally, it improved motor function in zebrafish models exposed to toxic aggregates .

Condition Model Outcome
ALSiPSC-derived Motor NeuronsReduced neurotoxicity
ALSZebrafish ModelImproved motor function

Inflammatory Diseases

This compound has been evaluated for its anti-inflammatory properties in conditions such as Crohn's disease, rheumatoid arthritis, and psoriasis. While initial trials did not meet primary endpoints for these diseases, the compound demonstrated a favorable safety profile with mild side effects .

Vorbereitungsmethoden

Die Synthese von Apilimod umfasst mehrere Schritte, beginnend mit der Herstellung der Pyrimidin-Grundstruktur. Die synthetische Route umfasst typischerweise die folgenden Schritte:

Analyse Chemischer Reaktionen

Apilimod unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und Halogenide für Substitutionsreaktionen. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab, beinhalten aber im Allgemeinen Modifikationen der funktionellen Gruppen am Pyrimidin-Kern.

Biologische Aktivität

Apilimod is a first-in-class inhibitor of phosphatidylinositol-3-phosphate 5-kinase (PIKfyve), which has garnered attention for its diverse biological activities, particularly in cancer therapy and fibrotic diseases. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.

This compound specifically inhibits PIKfyve, an enzyme crucial for lysosomal function and membrane trafficking. By disrupting the normal function of lysosomes, this compound induces cytotoxic effects primarily in B-cell non-Hodgkin lymphoma (B-NHL) cells while sparing normal cells. The compound's mechanism includes:

  • Inhibition of Lysosomal Function : this compound impairs endolysosomal membrane traffic, leading to lysosomal dysfunction. This is supported by findings from genome-wide CRISPR screens that identified lysosomal genes as key determinants of sensitivity to this compound treatment .
  • Cytokine Modulation : Inhibition of PIKfyve also affects immune responses by modulating the production of cytokines such as IL-12 and IL-23 .
MechanismDescription
PIKfyve InhibitionDirect inhibition leading to lysosomal dysfunction
Cytokine ModulationAffects immune cell cytokine production
Gene RegulationAlters expression of lysosomal and autophagy-related genes

Biological Activity in Cancer

This compound has shown significant antiproliferative activity against various cancer types, particularly B-NHL. In vitro studies demonstrate nanomolar potency, while in vivo studies reveal promising efficacy:

  • In Vitro Studies : this compound exhibits selective cytotoxicity in B-NHL cell lines compared to normal lymphocytes, with a notable impact on cell viability and proliferation rates .
  • In Vivo Efficacy : In mouse models, this compound has demonstrated dose-dependent tumor growth inhibition. For instance, in a Daudi Burkitt lymphoma xenograft model, doses ranging from 50 to 150 mg/kg resulted in significant tumor suppression without adverse effects on body weight .

Case Study: Combination Therapy

Recent studies have explored the combination of this compound with established therapies such as rituximab. In one study, this compound combined with rituximab achieved an 83% tumor growth inhibition compared to 58% with rituximab alone . This suggests that this compound may enhance the efficacy of existing treatments for B-NHL.

Biological Activity in Fibrosis

This compound's role extends beyond oncology; it has also been investigated for its anti-fibrotic properties:

  • Cardiac Fibrosis : this compound has been shown to mitigate myocardial fibrosis and prevent left ventricular dysfunction in mouse models subjected to pressure overload. It effectively reduced collagen deposition and the expression of pro-fibrotic genes such as collagen type I and III .
  • Mechanistic Insights : The anti-fibrotic effects are attributed to the blockade of TGFβ signaling pathways, which play a crucial role in fibroblast activation and extracellular matrix remodeling .

Table 2: Effects of this compound on Cardiac Fibrosis

ParameterControl (TAC)This compound Treatment
Collagen AccumulationHighSignificantly Reduced
Pro-fibrotic Gene ExpressionElevatedAttenuated
Left Ventricular DysfunctionPresentPrevented

Clinical Trials and Future Directions

This compound has undergone various clinical trials targeting conditions like psoriasis and Crohn's disease; however, many did not meet primary endpoints leading to halted development in these areas . Despite this, ongoing research continues to explore its potential in oncology and fibrosis.

Eigenschaften

CAS-Nummer

541550-19-0

Molekularformel

C23H26N6O2

Molekulargewicht

418.5 g/mol

IUPAC-Name

N-[(Z)-(3-methylphenyl)methylideneamino]-6-morpholin-4-yl-2-(2-pyridin-2-ylethoxy)pyrimidin-4-amine

InChI

InChI=1S/C23H26N6O2/c1-18-5-4-6-19(15-18)17-25-28-21-16-22(29-10-13-30-14-11-29)27-23(26-21)31-12-8-20-7-2-3-9-24-20/h2-7,9,15-17H,8,10-14H2,1H3,(H,26,27,28)/b25-17-

InChI-Schlüssel

HSKAZIJJKRAJAV-UQQQWYQISA-N

SMILES

CC1=CC(=CC=C1)C=NNC2=CC(=NC(=N2)OCCC3=CC=CC=N3)N4CCOCC4

Isomerische SMILES

CC1=CC(=CC=C1)/C=N\NC2=CC(=NC(=N2)OCCC3=CC=CC=N3)N4CCOCC4

Kanonische SMILES

CC1=CC(=CC=C1)C=NNC2=CC(=NC(=N2)OCCC3=CC=CC=N3)N4CCOCC4

Key on ui other cas no.

541550-19-0

Piktogramme

Irritant

Synonyme

(E)-4-(6-(2-(3-methylbenzylidene)hydrazinyl)-2-(2-(pyridin-2-yl)ethoxy)pyrimidin-4-yl)morpholine

Herkunft des Produkts

United States

Synthesis routes and methods

Procedure details

A stirred suspension of 2-[2-(pyridin-2-yl)-ethoxy]-4-hydrazino-6-(morpholin-4-yl)-pyrimidine (Product 3) (5 g, 15.8 mmol, 95% purity), m-tolualdehyde (1.99 g, 16.6 mmol), ethyl acetate (25 mL) and acetic acid (45 μL) was heated to reflux for 15 minutes to give a clear solution. When TLC indicated that the reaction was completion, the reaction was allowed to cool to room temperature causing a solid precipitate to formed. The creamy solid was filtered out, washed with ethyl acetate (EtOAc) (3×5 mL) and dried to obtain crude Compound 6. The crude product (5 g, 75.6%) was dissolved in EtOAc (34 mL) under reflux. The resulting clear solution was concentrated to about 20 mL and cooled to room temperature causing Compound 6 to precipitate out forming a suspension. The suspension was stirred for 2 hours, then the precipitate was filtered out, washed with EtOAc (2×10 mL) and vacuum-dried to give Compound 6 as an off-white solid, 4.1 g (82%).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.99 g
Type
reactant
Reaction Step One
Quantity
45 μL
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
[Compound]
Name
crude product
Quantity
5 g
Type
reactant
Reaction Step Two
Name
Quantity
34 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Apilimod
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Apilimod
Reactant of Route 3
Reactant of Route 3
Apilimod
Reactant of Route 4
Apilimod
Reactant of Route 5
Reactant of Route 5
Apilimod
Reactant of Route 6
Apilimod

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.